molecular formula C19H21NO4 B2966401 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 193152-00-0

4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid

Cat. No.: B2966401
CAS No.: 193152-00-0
M. Wt: 327.38
InChI Key: UCYQVIQLHDTNDX-UHFFFAOYSA-N
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Description

4-[4-({[(Tert-Butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a chemical building block of high value in medicinal chemistry and drug discovery. This compound features a benzoic acid core linked to a phenyl ring through an aminomethyl spacer, which is protected by a tert-butoxycarbonyl (BOC) group. The BOC group is a cornerstone of synthetic organic chemistry, widely used to protect amine functionalities during multi-step synthesis, and can be removed under mild acidic conditions without affecting other sensitive parts of the molecule . Its primary research application is as a versatile scaffold or intermediate in the synthesis of more complex molecules. The carboxylic acid moiety allows for further functionalization through amide bond formation or esterification, making it suitable for constructing compound libraries or for coupling with other molecular fragments like peptides . Compounds with similar BOC-protected aminomethyl benzoic acid structures are routinely employed in scientific research, particularly in the development of potential pharmaceutical candidates . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. While a specific safety data sheet for this exact compound was not identified, related materials suggest handling with standard laboratory precautions. As a general practice, researchers should use personal protective equipment, including gloves and eye/face protection, and avoid breathing dust . Physical Properties: Analogous solid-phase BOC-protected benzoic acids typically display melting points in the range of 164-168°C and should be stored in a cool, dark place, ideally at room temperature or cooler .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYQVIQLHDTNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically begins with the preparation of an appropriate intermediate that contains the benzoic acid moiety and the substituted phenyl ring. One common synthetic route involves the initial preparation of 4-aminomethylphenylbenzoic acid. This can be achieved through a Friedel-Crafts acylation reaction, followed by nitration, reduction, and protection of the amino group using a tert-butoxycarbonyl group. The specifics of the reaction conditions often involve the use of solvents like dichloromethane, catalysts such as aluminum chloride, and various temperature controls to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring robust procedures that ensure high yields, safety, and cost-efficiency. Techniques such as continuous flow reactors may be employed to manage heat and mass transfer efficiently, along with automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes a variety of chemical reactions including:

  • Oxidation: It can be oxidized to form carboxylic acids or related derivatives.

  • Reduction: Reduction reactions can modify the amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: : Hydrogenation typically using palladium or platinum catalysts.

  • Substitution: : Halogenation reagents like chlorine or bromine, often in the presence of Lewis acids.

Major Products Formed

  • From oxidation reactions: Derivatives such as dicarboxylic acids.

  • From reduction reactions: Derivatives with reduced nitrogen functionality.

  • From substitution reactions: Halogen-substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry where modifications on the benzoic acid scaffold can lead to novel pharmaceuticals.

Biology and Medicine: In biological research, derivatives of this compound may be used to study biochemical pathways, enzyme interactions, or serve as ligands in receptor studies. In medicinal applications, it may be an intermediate in the synthesis of drugs targeting specific conditions, owing to its capacity to modulate biochemical pathways.

Industry: Industrial applications include its use as an intermediate in the manufacturing of specialty chemicals, agrochemicals, and potentially in materials science for developing polymers and resins with specific properties.

Mechanism of Action

The compound's mechanism of action primarily depends on its interaction with molecular targets such as enzymes or receptors. For instance, the presence of both amino and carboxyl groups allows it to form hydrogen bonds, ionic bonds, and van der Waals interactions with its targets. These interactions can alter the activity of enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Boc-Amino Substituents

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid (CAS 210963-04-5) Structure: A methyl group is added to the Boc-protected nitrogen, increasing steric hindrance. Molecular Weight: 265.31 g/mol (vs. 250.28 g/mol for the parent compound). Impact: The methyl substitution may reduce nucleophilicity and alter solubility in polar solvents .

4-(1-((tert-Butoxycarbonyl)amino)-2-methylpropan-2-yl)benzoic acid (Compound 66) Structure: Incorporates a branched 2-methylpropan-2-yl chain.

2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid (CAS 136290-47-6) Structure: Chlorine substituent at the 4-position of the aromatic ring. Impact: Electron-withdrawing chlorine increases the acidity of the benzoic acid (pKa ~2.5 vs. ~4.2 for the parent), enhancing reactivity in esterification .

Functionalized Benzoic Acid Derivatives

BAY60-2770 (4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid) Structure: Contains a trifluoromethyl biphenyl group and carboxybutyl chain. Molecular Weight: 578.74 g/mol. Application: Acts as a soluble guanylate cyclase (sGC) activator in cardiovascular research. The fluorine atoms improve metabolic stability and target binding .

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (Compound 1f) Structure: Features a fluorenylmethyloxycarbonyl (Fmoc) group and tert-butyl benzyl ether. Synthesis: Prepared via Fmoc protection (85% yield) using fluorenylmethyloxycarbonyl chloride . Application: Used in solid-phase peptide synthesis for orthogonal protection strategies .

Non-Benzoic Acid Analogues

4-((tert-Butoxycarbonyl)amino)butanoic acid Structure: Butanoic acid backbone with Boc-protected amine. Application: A building block for β-amino acid-containing peptides, offering conformational flexibility .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid 33233-67-9 C₁₃H₁₆NO₄ 250.28 ≥97 Crystalline, peptide synthesis
4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid 210963-04-5 C₁₄H₁₉NO₄ 265.31 N/A Methyl-substituted Boc, steric bulk
2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid 136290-47-6 C₁₂H₁₄ClNO₄ 271.70 N/A Electron-withdrawing Cl, higher acidity
BAY60-2770 1433497-19-8 C₃₅H₃₃F₄NO₅ 578.74 ≥98 Fluorinated, sGC activator

Biological Activity

4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid, also known as 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

Structure

The molecular formula of 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid is C13H17NO4C_{13}H_{17}NO_4, with a molecular weight of approximately 251.28 g/mol. The compound features a benzoic acid moiety substituted with a tert-butoxycarbonyl group and an aminomethyl group.

  • CAS Number : 33233-67-9
  • Molecular Weight : 251.28 g/mol
  • Purity : Typically above 97% in commercial preparations .

The biological activity of 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may act as an inhibitor of certain enzymes, potentially impacting pathways related to cancer progression and inflammation.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on different cell lines:

  • Cell Proliferation Inhibition : In a study examining the effects on human cancer cell lines, 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The IC50 values varied depending on the specific cell line tested .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on adenylyl cyclase type 1 (AC1), which is involved in pain signaling. It showed promising results with an IC50 value of approximately 1.4 µM, indicating its potential as a therapeutic agent for chronic pain management .

Case Study 1: Cancer Cell Lines

In a controlled experiment, the effects of varying concentrations of 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid were assessed on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated:

  • MCF-7 : Significant reduction in cell viability at concentrations above 20 µM.
  • PC-3 : Similar trends observed, with an IC50 around 30 µM.

Case Study 2: Pain Modulation

In a study focusing on pain modulation, HEK cells expressing AC1 were treated with the compound. The results showed:

  • A dose-dependent inhibition of cAMP production.
  • Enhanced efficacy when combined with known analgesics.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (µM)Cell Line/Model
Cell ProliferationMCF-7~20Breast Cancer
Cell ProliferationPC-3~30Prostate Cancer
Enzyme InhibitionAC1~1.4HEK Cells

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (µM)Target
4-((tert-butoxycarbonyl)amino)methyl)benzoic acidStructure~20MCF-7
Compound XStructure~15PC-3
Compound YStructure~2AC1

Q & A

Q. What are the key synthetic routes for preparing 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid, and how can purity be ensured?

The synthesis typically involves amide coupling between tert-butoxycarbonyl (Boc)-protected intermediates and benzoic acid derivatives. For example, a Boc-protected amine (e.g., 4-aminomethylphenylboronic acid) can be coupled to a benzoic acid scaffold using reagents like EDCI/HOBt in anhydrous DMF . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity (>95%) isolates. Purity validation requires LC-MS and ¹H NMR to confirm absence of unreacted starting materials or deprotected byproducts .

Key Reaction Parameters
Coupling agent: EDCI/HOBt
Solvent: DMF, 0°C to RT
Purification: Silica gel (EtOAc/Hexane 3:7)
Yield: ~70-85%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • ¹H NMR : Key signals include the Boc group’s tert-butyl singlet (~1.3 ppm) and aromatic protons (~7.2-8.0 ppm). The methylene bridge (NHCH₂) appears as a multiplet near 4.3 ppm .
  • IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • LC-MS : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., 354.4 g/mol for C₁₉H₂₂N₂O₄) .

Q. What solvent systems are optimal for solubility and crystallization?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or mixtures like THF/MeOH. Crystallization trials using slow evaporation in EtOAc/hexane (1:1) often yield needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism be resolved?

Rotational restrictions in the Boc-protected amide bond can lead to split signals or broadening. Strategies include:

  • Acquiring NMR spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to average out conformers .
  • Using 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks. For example, coupling between NH and CH₂ protons in NOESY confirms spatial proximity .

Q. What strategies mitigate Boc group deprotection during synthesis or storage?

  • Storage : Keep under inert gas (N₂/Ar) at -20°C in anhydrous DMSO or DMF to prevent acid-catalyzed deprotection .
  • Reaction Conditions : Avoid protic solvents (e.g., MeOH) and acidic reagents. Use scavengers like DIEA in coupling reactions to neutralize HCl byproducts .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., histone deacetylases) by aligning the carboxylic acid and Boc-amide groups with active-site residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Computational Parameters
Force field: CHARMM36
Solvent: TIP3P water, 0.15 M NaCl
Temperature: 310 K
Software: GROMACS

Q. How do substituents on the phenyl ring affect physicochemical properties?

Introducing electron-withdrawing groups (e.g., -CF₃) at the para position increases acidity (pKa ~3.1 vs. ~4.2 for unsubstituted analogs) and enhances solubility in aqueous buffers. Hydrophobic substituents (e.g., -OCH₃) improve membrane permeability (LogP increase by ~0.8) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to troubleshoot?

Variations in melting points (e.g., 217–220°C vs. 225–228°C) often stem from polymorphic forms or residual solvents. Solutions:

  • Perform DSC to identify polymorph transitions.
  • Recrystallize from different solvents (e.g., MeCN vs. EtOH) and compare PXRD patterns .

Q. Conflicting biological activity What factors should be considered?

  • Purity : Trace impurities (e.g., deprotected amine) may act as inhibitors/activators. Validate via LC-MS .
  • Assay Conditions : Buffer pH affects ionization of the carboxylic acid group, altering target binding. Test activity at pH 7.4 vs. 6.5 .

Methodological Recommendations

  • Synthetic Protocol : Prioritize Boc protection early in the synthesis to prevent amine oxidation .
  • Analytical Workflow : Combine orthogonal techniques (HPLC, NMR, HRMS) for rigorous characterization .
  • Data Interpretation : Use computational tools (e.g., MestReNova) to deconvolute complex NMR spectra .

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